molecular formula C11H19BO2 B6248725 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2412452-97-0

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6248725
CAS No.: 2412452-97-0
M. Wt: 194.1
InChI Key:
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Description

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H19BO2 and its molecular weight is 194.1. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through a three-step process involving the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction.", "Starting Materials": [ "Cyclopropyl ethylene", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "Triethylamine", "Boron trifluoride diethyl etherate", "Tetrahydrofuran", "Sodium sulfate", "Magnesium sulfate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Preparation of the key intermediate", "a. To a solution of cyclopropyl ethylene (1.0 equiv) in tetrahydrofuran (THF), add boron trifluoride diethyl etherate (1.2 equiv) dropwise at 0°C under nitrogen atmosphere.", "b. After stirring for 2 hours at room temperature, add 2,2,4,4-tetramethyl-1,3-cyclobutanediol (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours and then quench with saturated sodium bicarbonate solution.", "d. Extract the organic layer with ethyl acetate and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the key intermediate as a colorless oil.", "Step 2: Formation of the final product", "a. To a solution of the key intermediate in THF, add 4.0 equiv of sodium sulfate and 4.0 equiv of magnesium sulfate.", "b. Stir the reaction mixture at room temperature for 24 hours and then filter the mixture.", "c. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final product as a colorless oil.", "Step 3: Coupling reaction", "a. To a solution of the final product in THF, add 1.5 equiv of boron trifluoride diethyl etherate.", "b. Stir the reaction mixture at room temperature for 24 hours and then quench with saturated sodium bicarbonate solution.", "c. Extract the organic layer with ethyl acetate and dry over sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS No.

2412452-97-0

Molecular Formula

C11H19BO2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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